Thiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide

Molecular Descriptors Lead Optimization Chemical Library Design

Thiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide (CAS 6007-79-0) is a synthetic hybrid heterocycle that covalently links an electron-rich thiophene-2-carboxamide moiety to a 2-thioxo-4-thiazolidinone (rhodanine) core through an N-3 amide linkage. Its molecular formula is C₈H₆N₂O₂S₃ with a molecular weight of 258.3 g/mol, and its InChI Key is VHEUSORCSLOHQF-UHFFFAOYSA-N.

Molecular Formula C8H6N2O2S3
Molecular Weight 258.3 g/mol
CAS No. 6007-79-0
Cat. No. B11076568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide
CAS6007-79-0
Molecular FormulaC8H6N2O2S3
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)NC(=O)C2=CC=CS2
InChIInChI=1S/C8H6N2O2S3/c11-6-4-15-8(13)10(6)9-7(12)5-2-1-3-14-5/h1-3H,4H2,(H,9,12)
InChIKeyVHEUSORCSLOHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide (CAS 6007-79-0): Structural Identity & Core Scaffold Definition for Procurement


Thiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide (CAS 6007-79-0) is a synthetic hybrid heterocycle that covalently links an electron-rich thiophene-2-carboxamide moiety to a 2-thioxo-4-thiazolidinone (rhodanine) core through an N-3 amide linkage [1]. Its molecular formula is C₈H₆N₂O₂S₃ with a molecular weight of 258.3 g/mol, and its InChI Key is VHEUSORCSLOHQF-UHFFFAOYSA-N [1]. This compound belongs to the N-3-acylated 2-thioxo-4-thiazolidinone family, a substructure that is distinct from the more extensively studied 5-arylidene rhodanines [2].

Why Generic 2-Thioxo-4-Thiazolidinone Analogs Cannot Be Interchanged for CAS 6007-79-0 in Aldose Reductase-Targeted Research


Within the 2-thioxo-4-thiazolidinone class, biological activity—particularly inhibition of aldose reductase (ALR2)—is highly sensitive to the N-3 substitution pattern. The benchmark literature demonstrates that N-unsubstituted 5-arylidene rhodanines achieve low-micromolar ALR2 IC₅₀ values, whereas appending an acetic acid chain at N-3 shifts potency into the submicromolar range, rivaling epalrestat [1]. CAS 6007-79-0 possesses neither a C-5 arylidene group nor an acidic N-3 chain; instead, it features a neutral thiophene-2-carboxamide at N-3, a substitution pattern that is absent from the published SAR around this target. Consequently, the compound cannot be considered functionally interchangeable with the pharmacologically characterized rhodanine-based aldose reductase inhibitors, and substitution without empirical verification risks invalidating target engagement assumptions.

Quantitative Differentiation Evidence for Thiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide (CAS 6007-79-0) vs. Closest Analogs


Molecular Weight & Heteroatom Content vs. N-(4-Oxo-2-thioxothiazolidin-3-yl)benzamide (CAS 13097-06-8)

The replacement of the phenyl ring in the direct structural analog N-(4-oxo-2-thioxothiazolidin-3-yl)benzamide with a thiophene ring yields a net molecular weight increase of 6.0 g/mol and an additional sulfur heteroatom, altering both the heavy-atom composition and hydrogen-bonding capacity [1][2].

Molecular Descriptors Lead Optimization Chemical Library Design

N-3 Amide Substitution Pattern as a Distinct ALR2 Pharmacophore Determinant vs. 5-Arylidene Rhodanines

Canonical aldose reductase inhibitors within the 2-thioxo-4-thiazolidinone class rely on a 5-arylidene substituent for low-micromolar to submicromolar IC₅₀ values; N-unsubstituted 5-arylidene analogs achieve IC₅₀ values in the low-micromolar range, while N-3 acetic acid derivatives reach submicromolar potency comparable to epalrestat [1]. CAS 6007-79-0 lacks the 5-arylidene group entirely and carries a neutral thiophene-2-carboxamide at N-3, placing it outside the established SAR for potent ALR2 inhibition.

Aldose Reductase Diabetes Complications Enzyme Inhibition

Absence of C-5 Exocyclic Double Bond as a Conformational/Reactivity Differentiator vs. 5-Arylidene-2-thioxo-4-thiazolidinones

The C-5 arylidene double bond in 2-thioxo-4-thiazolidinones serves as a Michael acceptor that can undergo nucleophilic addition by catalytic cysteine residues, contributing to both potency and off-target reactivity [1]. CAS 6007-79-0 is a fully saturated thiazolidinone at C-5, eliminating this electrophilic center and thereby reducing the potential for non-specific covalent protein modification.

Medicinal Chemistry Scaffold Hopping Covalent Inhibitor Design

High-Value Application Scenarios for Thiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide (CAS 6007-79-0) in Scientific R&D


Negative Control / Selectivity Probe in Aldose Reductase (ALR2) Inhibitor Screening Panels

Because CAS 6007-79-0 retains the 2-thioxo-4-thiazolidinone core yet lacks both the 5-arylidene pharmacophore and the N-3 acidic chain required for potent ALR2 inhibition [1], it serves as an ideal negative control compound. Screening groups can use it to establish baseline non-inhibitory response levels and to confirm that observed inhibition by 5-arylidene analogs is not due to non-specific rhodanine-core interactions.

Chemical Biology Tool for Mapping N-3 Amide Contributions to Rhodanine-Derived Pharmacophores

The N-3 thiophene-2-carboxamide substituent provides a distinct steric and electronic profile compared to the N-unsubstituted or N-alkyl/aryl rhodanines commonly reported [1]. Researchers investigating the contribution of the N-3 amide linkage to target binding, solubility, or metabolic stability can use this compound as a structurally well-defined comparator in biophysical assays and computational docking studies.

Synthetic Intermediate for Late-Stage Diversification at the N-3 Amide Position

The compound's molecular weight of 258.3 g/mol and its C₈H₆N₂O₂S₃ composition [2] place it within favorable lead-like property space. Medicinal chemistry teams can hydrolyze or modify the thiophene-2-carboxamide group to generate focused libraries exploring how alternative acyl substituents influence physicochemical parameters (LogP, solubility) and binding profiles, leveraging the thiophene ring as both a synthetic handle and a uniquely traceable mass-spectrometric label [2].

Quote Request

Request a Quote for Thiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.